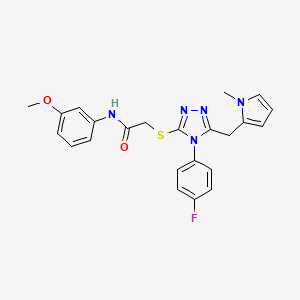

3-(diethylamino)quinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

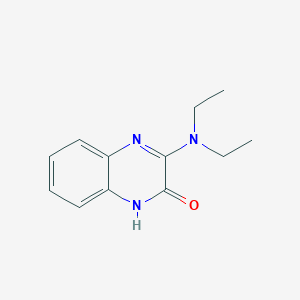

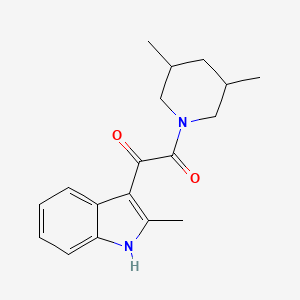

“3-(diethylamino)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H15N3O . It contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .

Synthesis Analysis

The synthesis of “3-(diethylamino)quinoxalin-2(1H)-one” has been a subject of research in recent years . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed .

Molecular Structure Analysis

The molecular structure of “3-(diethylamino)quinoxalin-2(1H)-one” is characterized by several features. It includes a total of 32 bonds, with 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

The chemical reactions of “3-(diethylamino)quinoxalin-2(1H)-one” have been studied, with a focus on the radical three-component cascade reaction of quinoxalin-2(1H)-one derivatives at the C3 position . These reactions have been categorized and discussed based on the kind of radical types involved .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(diethylamino)quinoxalin-2(1H)-one” include its molecular weight of 217.27 and its empirical formula of C12H15N3O . Its photophysical properties have been studied, particularly in comparison with those of coumarins, their oxygenated counterparts .

Applications De Recherche Scientifique

- Anticancer Properties : Researchers have investigated the potential of quinoxalin-2(1H)-ones as anticancer agents. Their ability to inhibit specific enzymes or pathways involved in cancer cell growth makes them promising candidates for drug development .

- Antimicrobial Activity : Quinoxalin-2(1H)-ones exhibit antimicrobial properties, which could be harnessed to combat bacterial and fungal infections .

- Neuroprotective Effects : Studies suggest that these compounds may protect neurons from oxidative stress and neurodegenerative conditions .

- Analgesics and Anti-Inflammatory Agents : Quinoxalin-2(1H)-ones have been explored for their potential as pain relievers and anti-inflammatory drugs .

- Antidepressants : Some derivatives of this compound show promise as antidepressants, affecting neurotransmitter levels in the brain .

- Pesticides and Herbicides : Quinoxalin-2(1H)-ones possess pesticidal and herbicidal properties. Researchers have investigated their use in crop protection .

- Organic Semiconductors : Quinoxalin-2(1H)-ones can serve as building blocks for organic semiconductors used in electronic devices like solar cells and transistors .

- Transition Metal-Free C–H Functionalization : Recent advances include metal-free C–H functionalization of quinoxalin-2(1H)-ones, leading to the formation of C–C, C–O, C–N, C–P, and C–S bonds. These sustainable protocols offer environmentally benign synthetic routes in organic chemistry .

- Electrochemical Decarboxylative Alkylation : Electrochemical methods enable the direct C3 alkylation of quinoxalin-2(1H)-ones under metal- and additive-free conditions, expanding their synthetic utility .

Medicinal Chemistry and Drug Development

Pharmaceutical Applications

Agricultural Industry

Material Science and Organic Electronics

Chemical Synthesis and Functionalization

Biological Studies and Mechanistic Insights

Orientations Futures

The future directions of research on “3-(diethylamino)quinoxalin-2(1H)-one” include further exploration of its C-3 functionalization, as this has recently emerged as a modern sustainable protocol . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Mécanisme D'action

Target of Action

The primary targets of 3-(diethylamino)quinoxalin-2(1H)-one are the C–H bonds in biological molecules . The compound has been shown to have diverse biological activities and chemical properties, which are largely due to its ability to directly functionalize these bonds .

Mode of Action

3-(Diethylamino)quinoxalin-2(1H)-one interacts with its targets through a process known as C–H bond activation . This involves the compound attaching to the C–H bond, causing it to break and form new bonds. This can result in various changes, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Biochemical Pathways

The activation of C–H bonds by 3-(diethylamino)quinoxalin-2(1H)-one affects several biochemical pathways. These include the pathways involved in the synthesis of various biological molecules, as the compound can introduce new functional groups into these molecules . The downstream effects of these changes can be diverse, depending on the specific molecules and pathways involved.

Pharmacokinetics

The compound’s ability to directly functionalize c–h bonds suggests that it may have good bioavailability, as this property could potentially enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of 3-(diethylamino)quinoxalin-2(1H)-one’s action are largely due to its ability to modify biological molecules through C–H bond activation . This can result in changes to the structure and function of these molecules, which can in turn affect various cellular processes.

Action Environment

The action of 3-(diethylamino)quinoxalin-2(1H)-one can be influenced by various environmental factors. For example, the compound’s ability to activate C–H bonds can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

Propriétés

IUPAC Name |

3-(diethylamino)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXDYUZYHZDPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(diethylamino)quinoxalin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)

![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)

![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)